molecular formula C10H13ClN2 B1455392 1-(2-Chlorophenyl)pyrrolidin-3-amine CAS No. 1178297-20-5

1-(2-Chlorophenyl)pyrrolidin-3-amine

Cat. No.: B1455392
CAS No.: 1178297-20-5
M. Wt: 196.67 g/mol
InChI Key: KFHKUCKYAJKAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(2-Chlorophenyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to engage in specific binding interactions, which can influence the activity of target proteins. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within cells .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific receptors or enzymes can lead to changes in intracellular signaling cascades, ultimately affecting cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. By binding to specific sites on enzymes or receptors, it can modulate their activity, leading to changes in downstream signaling pathways and gene expression. These molecular interactions are crucial for understanding the compound’s effects at the cellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and potency. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the compound’s metabolic flux and the levels of metabolites within cells. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can impact its overall efficacy and safety .

Subcellular Localization

This compound’s subcellular localization is an important aspect of its function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, ultimately affecting its biochemical and cellular effects .

Properties

IUPAC Name

1-(2-chlorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHKUCKYAJKAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)pyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorophenyl)pyrrolidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorophenyl)pyrrolidin-3-amine
Reactant of Route 5
1-(2-Chlorophenyl)pyrrolidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorophenyl)pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.